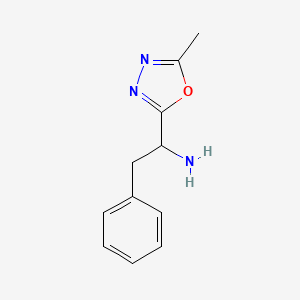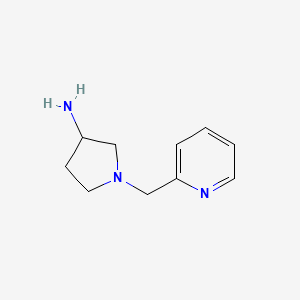![molecular formula C16H16INO B14802262 N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)
N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline typically involves the condensation of 2-ethoxybenzaldehyde with 3-iodo-4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles in the presence of a suitable catalyst.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include the corresponding amine.
Aplicaciones Científicas De Investigación
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethoxybenzylidene)-4-methylaniline
- N-(2-ethoxybenzylidene)-3-chloro-4-methylaniline
- N-(2-ethoxybenzylidene)-3-bromo-4-methylaniline
Uniqueness
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C16H16INO |
|---|---|
Peso molecular |
365.21 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-N-(3-iodo-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H16INO/c1-3-19-16-7-5-4-6-13(16)11-18-14-9-8-12(2)15(17)10-14/h4-11H,3H2,1-2H3 |
Clave InChI |
GQVMVGRVVVGIPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C=NC2=CC(=C(C=C2)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)


![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)


![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)

![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)


